4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWADNSCHENST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The precursor 6-nitrobenzo[d]thiazol-2-amine is synthesized via cyclization of 2-amino-5-nitrothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (P210, P233). This method yields the benzothiazole core with a 65–70% efficiency, confirmed by $$ ^1\text{H} $$-NMR (δ 8.21 ppm, aromatic H).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 68% ± 3% |
Alternative Nitration Pathways
Direct nitration of benzo[d]thiazol-2-amine with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C (P220, P210) introduces the nitro group at position 6. This method, though efficient (85% yield), requires stringent temperature control to avoid over-nitration.
Acylation with 4-Fluorobenzoyl Chloride
Amide Bond Formation
The 2-amino group of 6-nitrobenzo[d]thiazol-2-amine undergoes acylation with 4-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (P231, P232). The reaction proceeds at 0°C to room temperature over 12 hours, achieving 78–82% yield after recrystallization from ethanol.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2 eq.) |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 12 hours |
| Yield | 80% ± 2% |
Mechanistic Insights
The acylation follows a nucleophilic acyl substitution mechanism, where TEA neutralizes HCl, driving the reaction forward. Computational studies suggest the fluorine atom’s electronegativity (Pauling scale: 4.0) slightly reduces the benzoyl chloride’s reactivity compared to non-fluorinated analogs.
Purification and Characterization
Crystallization and Filtration
Crude product is purified via recrystallization from ethanol-water (4:1 v/v), yielding pale-yellow crystals (m.p. 214–216°C). Hot filtration under reduced pressure (P280, P284) minimizes exposure to airborne particulates.
Spectroscopic Validation
- $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d₆):
δ 10.82 (s, 1H, NH), 8.57 (d, J = 2.4 Hz, 1H, H-7), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 7.95 (d, J = 8.8 Hz, 1H, H-4), 7.85–7.75 (m, 2H, Ar-F), 7.45–7.35 (m, 2H, Ar-F). - HPLC Purity: 97.3% (C18 column, 80:20 MeOH:H₂O).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Reported Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Nitration | 85 | 95 | Short reaction time |
| Cyclization | 68 | 97 | Scalability |
| Acylation | 80 | 97.3 | Mild conditions |
Industrial-Scale Production Challenges
Solvent Recovery
DCM’s high volatility (b.p. 40°C) complicates large-scale reuse. Substitution with tetrahydrofuran (THF) reduces emissions but increases cost (P407).
Byproduct Management
Nitroso intermediates (detected via LC-MS) require catalytic hydrogenation (Pd/C, H₂) for conversion to inert amines (P370, P373).
Chemical Reactions Analysis
4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes like cyclooxygenase (COX) or other targets involved in inflammation and cancer pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Benzothiazole Compounds
Notes:
- *Molecular weight calculated based on formula C₁₄H₈FN₃O₃S.
- The nitro group in the target compound enhances electron-withdrawing effects compared to methoxy (electron-donating) or fluoro substituents in analogs.
VEGFR-2 Inhibition
Compounds with a 6-nitrobenzothiazole core, such as 4a (), exhibit potent VEGFR-2 inhibitory activity (IC₅₀ values in the nanomolar range). The nitro group likely stabilizes interactions with the kinase domain’s hydrophobic pocket . In contrast, analogs lacking electron-withdrawing groups (e.g., 4-methoxy derivatives) show reduced potency, highlighting the importance of the nitro substituent .
Key Research Findings and Trends
Nitro vs. Fluoro Substitutents : Nitro groups enhance target binding but may reduce metabolic stability compared to fluoro analogs .
Methoxy Groups : Improve solubility but often at the expense of potency .
Hybrid Structures: Compounds combining benzothiazole with thiazolidinone (e.g., 4a) show dual activity as VEGFR-2 inhibitors and apoptosis inducers .
Biological Activity
4-Fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a fluorine atom, a nitro group, and a benzothiazole moiety, which contribute to its unique reactivity and biological profile.
Research indicates that this compound exhibits its biological effects through several proposed mechanisms:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, leading to antimicrobial activity .
- Induction of Apoptosis : Preliminary studies suggest that this compound may promote apoptosis in cancer cells by altering cell cycle dynamics and activating apoptotic pathways .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as some Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, often lower than those of standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Staphylococcus epidermidis | 0.25 |
| Escherichia coli | 1.0 |
Anticancer Activity
The compound has also shown promise in cancer research. Studies involving various cancer cell lines (e.g., A431, A549, H1299) have reported that it inhibits cell proliferation and induces apoptosis at micromolar concentrations. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 2.5 | Induction of apoptosis |
| A549 | 3.0 | Cell cycle arrest |
| H1299 | 1.8 | Inhibition of IL-6 and TNF-α production |
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of this compound against biofilms formed by Staphylococcus epidermidis. Results indicated that the compound significantly reduced biofilm formation compared to untreated controls, suggesting potential applications in treating biofilm-associated infections .
- Cancer Cell Line Study : Another investigation focused on the compound's effects on lung cancer cells (A549). The study found that treatment with the compound led to a marked decrease in cell viability and increased markers of apoptosis, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
When compared to structurally related compounds such as 4-iodo-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide and N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, this compound exhibited superior biological activity due to its unique substitution pattern that enhances both solubility and reactivity.
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 0.25 | 2.5 |
| 4-Iodo-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | 0.5 | 3.0 |
| N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | 1.0 | Not tested |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
